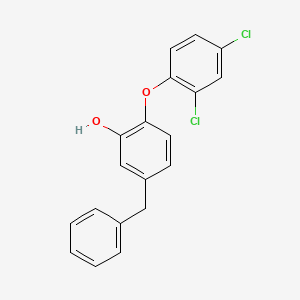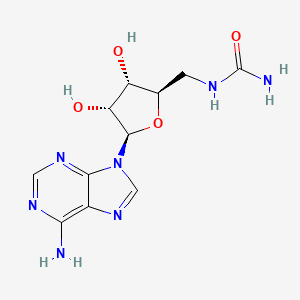
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one: is a chemical compound with the molecular formula C8H13N3O2 This compound is notable for its unique structure, which includes an oxazolidinone ring fused with a pyrrole ring and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine.
Aminomethyl Group Addition: The aminomethyl group is usually introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis. This makes it a candidate for developing new antibacterial agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising lead compound for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for various manufacturing processes.
作用機序
The mechanism of action of (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial enzymes involved in cell wall synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of the bacterial cell wall, leading to cell death. The exact pathways and molecular interactions are still under investigation, but its efficacy as an enzyme inhibitor is well-documented.
類似化合物との比較
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: Shares a similar aminomethyl group but lacks the oxazolidinone ring.
7-Fluoro-1,3-dihydro-indol-2-one oxazolidinones: Contains an oxazolidinone ring but differs in the substitution pattern and additional functional groups.
Uniqueness
What sets (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one apart is its unique combination of the oxazolidinone and pyrrole rings, along with the aminomethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c9-5-7-6-11(8(12)13-7)10-3-1-2-4-10/h1-4,7H,5-6,9H2/t7-/m1/s1 |
InChIキー |
OZSRSVNLPCHFKO-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](OC(=O)N1N2C=CC=C2)CN |
正規SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)



